molecular formula C13H15IO4 B8206620 1-tert-Butyl 3-methyl 5-iodobenzene-1,3-dicarboxylate

1-tert-Butyl 3-methyl 5-iodobenzene-1,3-dicarboxylate

Cat. No.: B8206620
M. Wt: 362.16 g/mol
InChI Key: RDTCFFNLYYKQKJ-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 5-iodobenzene-1,3-dicarboxylate is an organic compound with a complex structure It is characterized by the presence of tert-butyl, methyl, and iodine substituents on a benzene ring, along with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 3-methyl 5-iodobenzene-1,3-dicarboxylate typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as chloroform or dichloromethane, and catalysts like iodine or other halogenating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-methyl 5-iodobenzene-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

1-tert-Butyl 3-methyl 5-iodobenzene-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 5-iodobenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the carboxylate groups can form hydrogen bonds with biological molecules. These interactions can influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-Butyl 3-methyl 5-iodobenzene-1,3-dicarboxylate is unique due to the combination of tert-butyl, methyl, iodine, and carboxylate groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds .

Properties

IUPAC Name

3-O-tert-butyl 1-O-methyl 5-iodobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO4/c1-13(2,3)18-12(16)9-5-8(11(15)17-4)6-10(14)7-9/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTCFFNLYYKQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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